molecular formula C19H22N4O4 B11135756 methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 858744-17-9

methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11135756
CAS No.: 858744-17-9
M. Wt: 370.4 g/mol
InChI Key: IXUZBAYTXRHLJG-UHFFFAOYSA-N
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Description

Methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Triazatricyclic Core: This step often involves cyclization reactions where precursors such as nitriles or amines are subjected to cyclization agents under controlled conditions.

    Introduction of the Propan-2-yloxypropyl Group: This step involves the alkylation of the triazatricyclic core using propan-2-yloxypropyl halides in the presence of a base.

    Imination and Oxidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxo group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propan-2-yloxypropyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically at low temperatures.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted triazatricyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific functionalities.

Mechanism of Action

The mechanism by which methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazatricyclic core allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its triazatricyclic core, which imparts unique chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and greater stability under various conditions.

Properties

CAS No.

858744-17-9

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C19H22N4O4/c1-12(2)27-10-6-9-23-16(20)13(19(25)26-3)11-14-17(23)21-15-7-4-5-8-22(15)18(14)24/h4-5,7-8,11-12,20H,6,9-10H2,1-3H3

InChI Key

IXUZBAYTXRHLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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